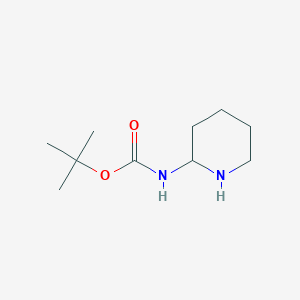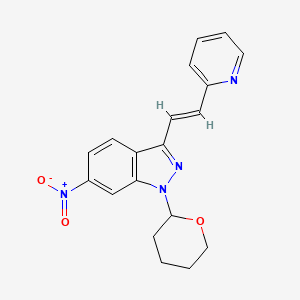
2-Bromo-4-(imidazol-1-yl)pyridine
Descripción general
Descripción
2-Bromo-4-(imidazol-1-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and an imidazole moiety
Métodos De Preparación
The synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to promote the nucleophilic substitution reaction, where the imidazole ring attaches to the pyridine ring at the 4-position, replacing a hydrogen atom.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
2-Bromo-4-(imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions. Common reagents include organometallic compounds and other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Major products from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.
Aplicaciones Científicas De Investigación
2-Bromo-4-(imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of new materials with unique electronic or optical properties.
Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Studies: Researchers use this compound to study biological pathways and interactions, particularly those involving imidazole-containing enzymes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(imidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors, binding to active sites and modulating their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
2-Bromo-4-(imidazol-1-yl)pyridine can be compared to other similar compounds, such as:
2-Bromo-4-(1H-imidazol-1-yl)pyridine: Similar structure but with different substitution patterns.
4-(1H-imidazol-1-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A fused bicyclic compound with distinct properties and uses.
The uniqueness of this compound lies in its combination of a brominated pyridine ring and an imidazole moiety, which imparts specific reactivity and binding characteristics valuable in various research fields.
Propiedades
IUPAC Name |
2-bromo-4-imidazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCZAMFACRLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromophenyl)methyl]methanesulfonamide](/img/structure/B3293978.png)



![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
![2,5-dimethoxy-4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3294026.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B3294029.png)



![[1-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B3294074.png)

![7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B3294081.png)

